8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Physicochemical characterization Solid-state properties Procurement specification

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol (N-isopropylnortropine; CAS 259092-15-4, endo-isomer CAS 3423-25-4) is a synthetic N-alkylated tropane alkaloid derivative with molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol. It belongs to the 8-azabicyclo[3.2.1]octane class, sharing the core tropane scaffold with atropine, scopolamine, and ipratropium bromide.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 259092-15-4
Cat. No. B3024334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
CAS259092-15-4
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC(C)N1C2CCC1CC(C2)O
InChIInChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3
InChIKeyYYDQYSQZIUSKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 259092-15-4) — Procurement-Grade Tropane Scaffold Specification


8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol (N-isopropylnortropine; CAS 259092-15-4, endo-isomer CAS 3423-25-4) is a synthetic N-alkylated tropane alkaloid derivative with molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol . It belongs to the 8-azabicyclo[3.2.1]octane class, sharing the core tropane scaffold with atropine, scopolamine, and ipratropium bromide [1]. The compound exists as a white crystalline solid (mp 112–114 °C) with a predicted pKa of 14.84 ± 0.20 and LogP of approximately 0.95 . It serves as the critical N-isopropyl-nortropine alcohol intermediate in the industrial synthesis of ipratropium bromide and is designated as multiple pharmacopoeial impurities (Ipratropium Bromide Impurities 7, G, 15, and 16) [2].

Why Generic Substitution Fails for 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol — N-Alkyl Chain Length Dictates Pharmacological Identity


Within the 8-azabicyclo[3.2.1]octan-3-ol class, the N-alkyl substituent is not a passive spectator but the primary determinant of pharmacological potency, receptor selectivity, and metabolic fate. Systematic structure–activity relationship (SAR) studies have demonstrated that replacing the N-methyl group found in natural tropane alkaloids (tropine, atropine) with larger N-alkyl groups—including isopropyl—markedly alters anticholinergic activity [1]. Specifically, N-isopropyl-norhomatropine is 7- to 10-fold less potent than its N-methyl analogue homatropine as a parasympathetic blocking agent [1]. Conversely, the N-isopropyl substituent confers the distinct physicochemical profile (reduced lipid solubility, altered LogD) that makes ipratropium bromide a peripherally selective bronchodilator with limited CNS penetration, in contrast to the N-methyl parent atropine [2]. Consequently, procurement of the wrong N-alkyl tropane derivative—such as tropine (N-methyl), nortropine (N–H), N-ethyl-, or N-propyl-nortropine—cannot substitute for the isopropyl congener in ipratropium synthesis, impurity reference standard applications, or pharmacological studies targeting the ipratropium pharmacophore [1][3].

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol — Product-Specific Quantitative Differentiation Evidence


Melting Point Elevation vs. Tropine (N-Methyl Analog): Crystallinity and Handling Differentiation

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol exhibits a melting point of 112–114 °C, which is substantially higher than that of its N-methyl analog tropine (mp 61–65 °C) [1]. This ~50 °C elevation in melting point reflects the increased molecular weight and van der Waals contribution of the isopropyl substituent versus methyl, resulting in a white crystalline solid at ambient temperature versus the hygroscopic, lower-melting solid of tropine [1]. The LogP also shifts from −0.06 (nortropine) / ~0.03 (tropine) to approximately 0.95 for the isopropyl derivative, reflecting a greater than 30-fold increase in computed octanol–water partition coefficient [2].

Physicochemical characterization Solid-state properties Procurement specification

Anticholinergic Potency: 7- to 10-Fold Reduction vs. N-Methyl Congener (Homatropine)

In a foundational SAR study by Nádor et al. (1961), the ester derivative N-isopropyl-norhomatropine was directly compared with its N-methyl analogue, homatropine, for parasympatholytic (anticholinergic) activity in vivo [1]. N-isopropyl-norhomatropine was found to be 7 to 10 times less potent than homatropine [1]. By contrast, N-ethyl-noratropine was 25 times less active than atropine, and N-allyl-noratropine retained only 13% (30 min) to 5.1% (90 min) of atropine's mydriatic activity in the rat pupil assay [1]. This establishes a clear N-alkyl potency hierarchy (N-methyl > N-isopropyl > N-ethyl ≈ N-allyl) and demonstrates that the isopropyl substitution occupies a defined, intermediate position in potency space that cannot be replicated by methyl, ethyl, or allyl congeners [1].

Muscarinic receptor pharmacology Structure–activity relationship Parasympatholytic activity

LogP Shift and Lipid Solubility Reduction: Pharmacokinetic Differentiation from Atropine (N-Methyl Parent)

The N-isopropyl substitution on the 8-azabicyclo[3.2.1]octan-3-ol scaffold confers a distinct lipophilicity profile compared with the N-methyl (tropine/atropine) scaffold. The ACD/LogP for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol is 0.95, whereas logP for tropine is approximately 0.03 and for nortropine is −0.35 [1][2]. This >30-fold increase in computed partition coefficient from the N-methyl to N-isopropyl congener is mechanistically linked to the clinical differentiation of ipratropium bromide from atropine: the ATROVENT prescribing documentation explicitly states that 'the addition of an N-isopropyl group distinguishes the molecule from atropine and is responsible for a lower lipid solubility' [3]. Lower lipid solubility reduces passive diffusion across the blood–brain barrier, making ipratropium (derived from the N-isopropyl alcohol) a peripherally selective bronchodilator with minimal CNS anticholinergic side effects, in contrast to atropine (derived from the N-methyl alcohol tropine) [3].

Drug distribution Blood–brain barrier penetration Peripheral selectivity

Synthetic Pathway Specificity: Exclusive Intermediate for Ipratropium Bromide vs. Tropine for Atropine

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is the dedicated N-isopropyl-nortropine alcohol intermediate for the synthesis of ipratropium bromide, an anticholinergic bronchodilator widely used in COPD and asthma management [1]. The synthetic route proceeds via esterification of this isopropyl alcohol with 3-hydroxy-2-phenylpropionic acid (tropic acid) followed by N-quaternization with methyl bromide, yielding ipratropium bromide [1]. In contrast, the N-methyl analog tropine undergoes esterification with tropic acid to produce atropine, a compound with significant CNS penetration and distinct therapeutic indications [2]. The European Patent EP0234400B1 explicitly lists N-isopropyl-nortropine as one of only three defined N-alkyl-nortropine starting materials (alongside N-ethyl and N-propyl) for the manufacture of anti-bronchospastic quaternary ammonium derivatives, underscoring that the N-alkyl identity is synthetically non-interchangeable [3].

Pharmaceutical intermediate Ipratropium synthesis Regulated impurity

Regulatory Impurity Specification: Multi-Designation in Ipratropium Bromide Pharmacopoeial Monographs

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is designated under multiple impurity codes in ipratropium bromide pharmacopoeial monographs: Ipratropium Bromide Impurity 7, Impurity G, Impurity 15, and Impurity 16, all corresponding to CAS 3423-25-4 / 259092-15-4 [1]. These impurities arise from incomplete esterification of the N-isopropyl-nortropine alcohol starting material during ipratropium manufacture or from hydrolytic degradation of the ester linkage [1]. The compound is supplied with purity ≥98% (HPLC) by certified reference standard vendors for use in ANDA regulatory submissions, analytical method development, and quality control . Neither tropine (N-methyl alcohol) nor nortropine (N–H alcohol) can serve as equivalent reference standards for ipratropium impurity testing, as they differ in chromatographic retention time (LogP 0.03 vs. 0.95) and mass spectrometric detection (m/z 141.21 vs. 169.26), and are not recognized as ipratropium-related substances in regulatory monographs .

Pharmaceutical impurity profiling Reference standard Quality control

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol — Validated Research and Industrial Application Scenarios


Ipratropium Bromide Impurity Reference Standard for Pharmacopoeial Quality Control

Pharmaceutical quality control laboratories should procure 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol (purity ≥98% HPLC) as the designated reference standard for Ipratropium Bromide Impurities 7, G, 15, and 16. This compound is the only chemically authentic marker for detecting residual N-isopropyl-nortropine alcohol and hydrolytic degradation products in ipratropium drug substance and finished product. Its distinct molecular weight (169.26 Da), LogP (0.95), and retention characteristics enable unambiguous HPLC/LC–MS identification and quantification, directly supporting ANDA regulatory submissions and batch release testing per ICH Q3A/Q3B guidelines [1].

Key Intermediate in Ipratropium Bromide and Related Quaternary Ammonium Bronchodilator Synthesis

Industrial and medicinal chemistry laboratories synthesizing ipratropium bromide or related N-isopropyl quaternary ammonium anticholinergics must source endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol as the exclusive N-isopropyl-nortropine alcohol building block. Esterification with tropic acid derivatives followed by N-quaternization with methyl bromide yields the target ipratropium pharmacophore. The compound's melting point (112–114 °C) and crystalline solid form facilitate precise stoichiometric weighing and anhydrous reaction conditions, advantages over the hygroscopic, lower-melting tropine (mp 61–65 °C) which leads to the atropine series instead [2].

Structure–Activity Relationship Probe for Muscarinic Receptor N-Alkyl Subtype Pharmacology

Pharmacology laboratories investigating muscarinic acetylcholine receptor SAR should employ 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol as a defined intermediate-potency reference point in the N-alkyl tropane series. Quantitative literature data establish that N-isopropyl-norhomatropine is 7- to 10-fold less potent than N-methyl homatropine as a parasympatholytic, positioning it between the high-potency N-methyl and low-potency N-ethyl (25× reduction) congeners. This intermediate potency makes the compound a valuable calibrator for establishing N-alkyl chain-length–activity correlations and for validating computational pharmacophore models of the muscarinic orthosteric binding site [3].

Analytical Method Development and Forced Degradation Studies for Inhaled Anticholinergic Products

Analytical development scientists designing stability-indicating HPLC methods for ipratropium bromide inhalation products (metered-dose inhalers, nebulizer solutions) should incorporate 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol as a key degradation marker. The compound is generated under hydrolytic stress conditions via ester cleavage of ipratropium and must be resolved from the active pharmaceutical ingredient and other related substances. Its distinct LogP (0.95) and UV chromophore characteristics relative to the intact drug enable method specificity validation per ICH Q2(R1). The compound's room-temperature storage stability and solubility in dichloromethane and ethyl acetate facilitate preparation of standardized impurity stock solutions [4].

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